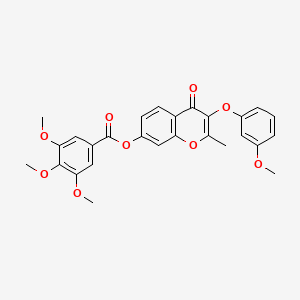
3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate, also known as CDM-1, is a synthetic compound that has been studied for its potential therapeutic applications. CDM-1 belongs to the class of chromone derivatives and has been shown to possess a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Activity
Research on derivatives of similar structural frameworks has revealed potential antimicrobial and antitumor properties. For instance, compounds isolated from the marine endophytic fungus Nigrospora sp., including those structurally related to the query compound, have shown moderate antitumor and antimicrobial activities (Xia et al., 2011). These findings suggest that derivatives of 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate might also possess similar bioactivities, potentially contributing to the development of new antimicrobial and anticancer agents.
Role in Synthetic Chemistry
The compound's structure is indicative of its potential utility in synthetic organic chemistry, particularly in the synthesis of chromene and benzophenone derivatives. For example, chromene chromium carbene complexes have been utilized in the syntheses of naphthopyran and naphthopyrandione units, which are present in photochromic materials and biologically active natural products (Rawat et al., 2006). This suggests that the query compound could serve as a precursor or intermediate in synthesizing complex organic molecules with specific functions, including photochromic materials and pharmaceuticals.
Environmental Phenols Detection
The chemical is structurally related to phenolic compounds, which are of significant interest due to their environmental presence and potential health impacts. Advanced methods have been developed for measuring phenols in various matrices, highlighting the importance of detecting and quantifying such compounds due to their widespread use and potential risk to human health (Ye et al., 2008). Research involving similar compounds could contribute to environmental monitoring and safety evaluations of phenolic compounds in ecosystems and food chains.
Antioxidant Properties
Studies on phenolic compounds have also revealed their antioxidant properties, which are crucial in combating oxidative stress and related diseases. For instance, phenolic compounds isolated from Caesalpinia sappan have shown significant anti-inflammatory activity, suggesting their potential therapeutic applications (Min & Cuong, 2013). By extension, research into structurally related compounds like this compound may uncover novel antioxidants with potential applications in health and disease management.
Propiedades
IUPAC Name |
[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O9/c1-15-25(35-18-8-6-7-17(13-18)30-2)24(28)20-10-9-19(14-21(20)34-15)36-27(29)16-11-22(31-3)26(33-5)23(12-16)32-4/h6-14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASWLMCNQYPQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC4=CC=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2736762.png)
![Ethyl 5-[(4-nitrobenzoyl)amino]-3-{2-[(4-nitrobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2736763.png)
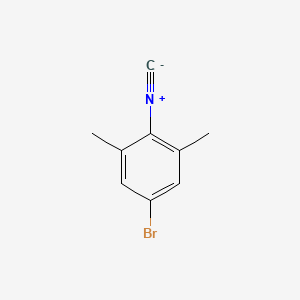
![Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B2736765.png)
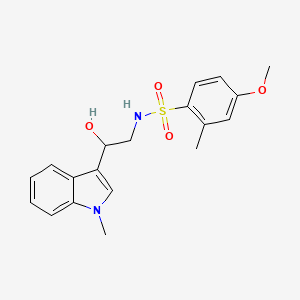
![ethyl 1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2736768.png)
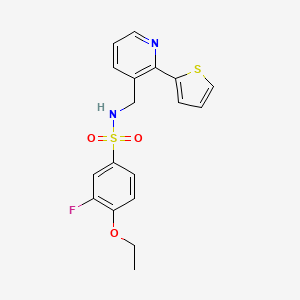
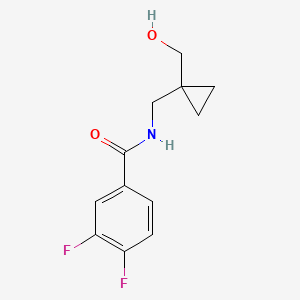
![N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2736776.png)
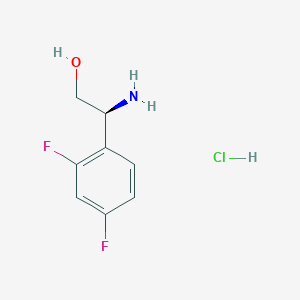
![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2736780.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2736781.png)
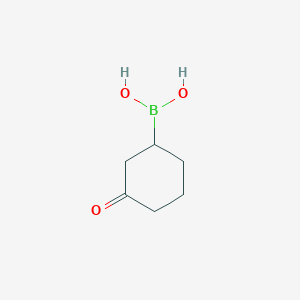
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2736784.png)